N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a quinolinyl oxamide derivative (QOD) with demonstrated antimalarial activity. Its structure comprises a benzodioxol moiety linked via an ethanediamide bridge to a 1-ethyl-1,2,3,4-tetrahydroquinolin group (Figure 2B in ) . This compound inhibits falcipain-2 (FP-2) and falcipain-3 (FP-3), cysteine proteases critical for hemoglobin degradation in Plasmodium falciparum, making it a promising lead for antimalarial drug development . Molecular dynamics simulations highlight its stable binding to FP-2/FP-3, driven by hydrophobic interactions with the tetrahydroquinolin group and hydrogen bonding via the ethanediamide bridge .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-25-11-3-4-16-12-15(5-7-18(16)25)9-10-23-21(26)22(27)24-17-6-8-19-20(13-17)29-14-28-19/h5-8,12-13H,2-4,9-11,14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLICUBAXPFWEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the tetrahydroquinoline derivative: This involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Coupling of the two moieties: The benzo[d][1,3]dioxole and tetrahydroquinoline derivatives are coupled using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it induces apoptosis by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl-Substituted Analog: N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
The methyl-substituted analog replaces the ethyl group on the tetrahydroquinolin moiety with a methyl group. Computational studies suggest that the bulkier ethyl group reduces conformational flexibility, favoring entropically optimized binding .
Indole Carboxamide Derivative (ICD): N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide
ICD shares antimalarial activity but features an indole carboxamide core instead of a quinolinyl oxamide scaffold. Unlike QOD, ICD relies on a biphenyl-4-yl carbonyl group for target engagement. While both compounds inhibit FP-2/FP-3, ICD exhibits a distinct binding mode, forming π-π stacking interactions with the indole ring rather than the hydrophobic interactions seen in QOD .
Structural Analog: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
This compound (CAS 2306268-61-9) shares a benzodioxin moiety but lacks the tetrahydroquinolin and ethanediamide groups.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects: Ethyl substitution on QOD’s tetrahydroquinolin enhances protease inhibition compared to methyl, likely due to improved hydrophobic packing in FP-2/FP-3 pockets .
- Binding Modes : QOD’s ethanediamide bridge facilitates dual hydrogen bonding with catalytic residues (e.g., Cys42 in FP-2), while ICD’s indole group engages via aromatic stacking .
- Simulation Insights : Microsecond-scale molecular dynamics reveal QOD’s stable binding in FP-2/FP-3 active sites, with <1.5 Å RMSD fluctuations over 1 µs simulations .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound has a complex structure that combines a benzodioxole moiety with a tetrahydroquinoline derivative. The molecular formula is , and it possesses unique properties attributed to its specific functional groups.
Synthesis:
The synthesis typically involves multi-step organic reactions:
- Preparation of Intermediates: The benzodioxole and tetrahydroquinoline intermediates are synthesized separately.
- Coupling Reaction: These intermediates are coupled through an ethanediamide linkage using coupling agents like EDCI or DCC to yield the final product.
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: The compound could modulate receptor activity, influencing downstream signaling pathways critical for various physiological functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against human tumor cells such as HepG2 and MCF7.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5.4 |
| MCF7 | 6.9 |
| A549 | 8.0 |
These results suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound:
- Neuroprotection in Models: In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal death and improved behavioral outcomes. This effect is hypothesized to be due to its antioxidant properties and ability to modulate neuroinflammatory pathways.
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Study on Anticancer Activity:
- Objective: Evaluate the efficacy against breast cancer cells.
- Findings: The compound significantly inhibited cell growth and induced apoptosis in MCF7 cells via mitochondrial pathway activation.
-
Neuroprotection Study:
- Objective: Assess protective effects against oxidative stress in neuronal cultures.
- Findings: Treatment with the compound reduced oxidative stress markers and enhanced cell viability under neurotoxic conditions.
Q & A
Q. Q1: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to minimize side products?
Methodological Answer:
- Multi-step synthesis typically involves coupling benzodioxole and tetrahydroquinoline precursors via an ethanediamide linker. Key steps include:
- Activation of carboxylic acid groups using coupling agents like EDC/HOBt .
- Temperature-controlled amidation (e.g., 0–5°C for intermediate steps to prevent racemization) .
- Catalysts/Solvents : Use polar aprotic solvents (DMF, DCM) and catalysts like DMAP to enhance yield .
- Analytical Validation : Monitor reaction progress via TLC and confirm purity (>98%) using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
Q. Q2: How can researchers confirm the molecular structure and purity of the compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzodioxole protons (δ 6.7–6.9 ppm) and tetrahydroquinoline ethyl groups (δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₇N₃O₄) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry (if crystalline) using synchrotron radiation .
Advanced Research: Biological and Mechanistic Studies
Q. Q3: What methodologies are recommended to investigate its potential interactions with neurotransmitter systems?
Methodological Answer:
- In vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-serotonin) in HEK293 cells expressing human 5-HT receptors. Measure IC₅₀ via competitive binding .
- Computational Docking : Model interactions with MAO-B or dopamine receptors using AutoDock Vina (PDB IDs: 2XFN, 4M48) .
- In vivo Microdialysis : Monitor neurotransmitter levels in rodent striatum post-administration (dose: 10 mg/kg, i.p.) .
Q. Q4: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Dose-Response Reproducibility : Test compound in parallel assays (e.g., MTT vs. Annexin V apoptosis assays) .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS in hepatic microsomes .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing ethyl with methyl groups) to isolate pharmacophores .
Q. Q5: What computational strategies are effective for predicting metabolic pathways?
Methodological Answer:
- In silico Tools : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
Advanced Research: Experimental Design
Q. Q6: How should researchers design assays to evaluate its anticancer potential while minimizing off-target effects?
Methodological Answer:
- Cell Panel Screening : Test across NCI-60 cell lines with IC₅₀ determination .
- Kinase Profiling : Use PamGene® kinase arrays to identify off-target kinase inhibition .
- CRISPR-Cas9 Knockout : Validate target specificity by silencing candidate receptors (e.g., EGFR) .
Q. Q7: What are best practices for analyzing structure-activity relationships (SAR) in derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
